molecular formula C14H9ClF3NO B1459350 (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone CAS No. 1823182-76-8

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone

Cat. No. B1459350
CAS RN: 1823182-76-8
M. Wt: 299.67 g/mol
InChI Key: ADAACQGIORHOGV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

While specific synthesis methods for “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone” were not found, similar compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine have been used as building blocks in various syntheses .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal and molecular structure of a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, which revealed insights into its intermolecular interactions and hydrogen bonding patterns (Lakshminarayana et al., 2009).

Structural Isomorphism and Disorder

Studies on isomorphous structures related to the compound have been conducted, demonstrating the obeyance of the chlorine-methyl exchange rule. For instance, two isomorphous structures were analyzed, showing extensive disorder and highlighting the complexities in detecting isomorphism during data-mining procedures due to such disorder (Rajni Swamy et al., 2013).

Structural Characterization in Drug Synthesis

The compound and its analogs have been characterized in the context of drug synthesis. A study reports the structural characterization of a side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, in the synthesis of new anti-tuberculosis drug candidates, showcasing the importance of understanding the structural attributes of intermediates and by-products in drug development (Eckhardt et al., 2020).

Spectroscopic and Quantum Chemical Analysis

The compound's analogs have been subjected to extensive spectroscopic and quantum chemical analysis. A detailed study was conducted on a related compound, illustrating the combined experimental and theoretical approach in understanding its molecular structure, vibrational modes, and antimicrobial activity (Sivakumar et al., 2021).

Safety and Hazards

The safety and hazards of similar compounds like [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride have been analyzed . It is classified as harmful if swallowed, in contact with skin, or inhaled. It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c1-8-2-4-9(5-3-8)13(20)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAACQGIORHOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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